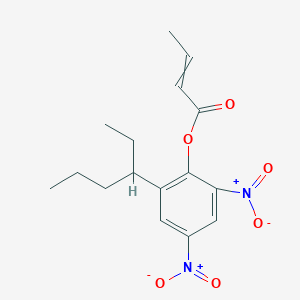
2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate is a complex organic compound characterized by its unique structure, which includes a hexyl group, dinitrophenyl group, and a butenoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate typically involves multiple steps, starting with the preparation of the hexyl and dinitrophenyl intermediates. The final esterification step involves the reaction of these intermediates under controlled conditions to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize yield, often incorporating advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrophenyl oxides, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of 2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2E)-4-(hexan-3-ylamino)but-2-enoate: Similar in structure but contains an amino group instead of the dinitrophenyl group.
(3R)-hexan-3-yl (2E)-but-2-enoate: Lacks the dinitrophenyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate is unique due to the presence of both the hexyl and dinitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity that similar compounds may not possess.
Propiedades
Número CAS |
18994-30-4 |
|---|---|
Fórmula molecular |
C16H20N2O6 |
Peso molecular |
336.34 g/mol |
Nombre IUPAC |
(2-hexan-3-yl-4,6-dinitrophenyl) but-2-enoate |
InChI |
InChI=1S/C16H20N2O6/c1-4-7-11(6-3)13-9-12(17(20)21)10-14(18(22)23)16(13)24-15(19)8-5-2/h5,8-11H,4,6-7H2,1-3H3 |
Clave InChI |
NEPNWUMJFCRAAM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



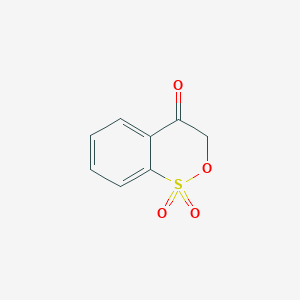
![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
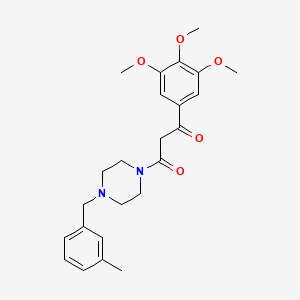
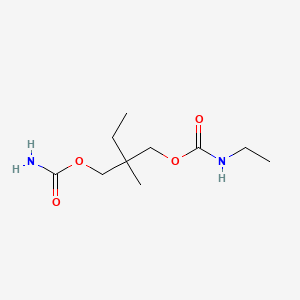
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
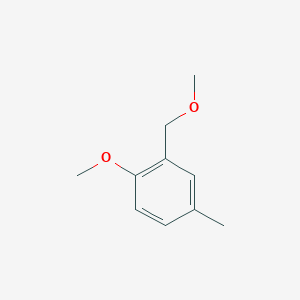
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
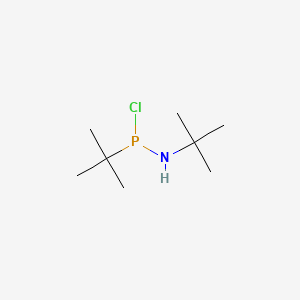
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)

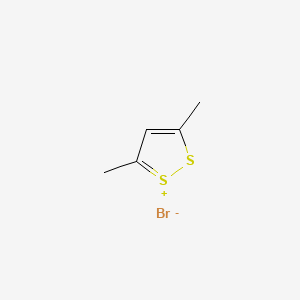
![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
